molecular formula C18H21FN2O3S B2512372 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172716-84-5

2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2512372
CAS No.: 1172716-84-5
M. Wt: 364.44
InChI Key: IJETVAGOJMZRCD-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

Studies have reported on the chemical structures and synthesis processes of compounds with similar frameworks. For instance, research on Gliquidone, a compound with a related structure, highlighted the presence of intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, which are crucial for its biological activity (Gelbrich, Haddow, & Griesser, 2011). Furthermore, the synthesis and characterization of fluorinated heterocycles, including derivatives related to the target compound, have shown significant potential in pharmaceutical and agrochemical industries due to their unique properties (Wu et al., 2017).

Biological Applications

Fluorophores for Zinc(II) Detection: Some compounds within this family have been identified as zinc(II) specific fluorophores, crucial for studying intracellular Zn2+ levels. These fluorophores exhibit strong fluorescence when bound to Zn2+, which is vital for understanding cellular functions and disease mechanisms (Kimber et al., 2001).

Antiviral and Anticancer Potential

Compounds bearing the tetrahydroquinoline sulfonamide moiety have been investigated for their antiviral properties, especially against dengue virus. Some derivatives demonstrated significantly higher anti-DENV activity compared to standard treatments, suggesting their potential as antiviral agents (Lee et al., 2017). Similarly, certain tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activities, indicating their potential in cancer treatment strategies (Alqasoumi et al., 2010).

Enzyme Inhibition

Research into 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has revealed selective and potent inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest that such compounds could be developed into new anti-inflammatory drugs with fewer side effects than existing medications (Pal et al., 2003).

Properties

IUPAC Name

2-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJETVAGOJMZRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.